molecular formula C7H9ClF2O2 B6151801 4,4-difluorocyclohexyl carbonochloridate CAS No. 1447941-07-2

4,4-difluorocyclohexyl carbonochloridate

Cat. No. B6151801
CAS RN: 1447941-07-2
M. Wt: 198.6
InChI Key:
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Description

4,4-Difluorocyclohexyl carbonochloridate (DFCC) is a synthetic organic compound that has been widely studied in scientific research. It is a cyclic ester of carbonochloridate and is useful for a variety of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the effects of various biochemical and physiological processes.

Scientific Research Applications

4,4-difluorocyclohexyl carbonochloridate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the effects of various biochemical and physiological processes. It has also been used to study the effects of certain drugs on the body, as well as to study the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 4,4-difluorocyclohexyl carbonochloridate is not fully understood. It is believed that the compound binds to certain proteins and enzymes in the body, which then alters the activity of these proteins and enzymes. This alteration of protein and enzyme activity can then lead to changes in biochemical and physiological processes, such as changes in the levels of certain hormones or neurotransmitters.
Biochemical and Physiological Effects
4,4-difluorocyclohexyl carbonochloridate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of certain proteins, such as the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, 4,4-difluorocyclohexyl carbonochloridate has been found to modulate the activity of certain hormones, such as cortisol and testosterone, and to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4,4-difluorocyclohexyl carbonochloridate has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it can be easily scaled up for larger-scale production. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various biochemical and physiological processes. However, 4,4-difluorocyclohexyl carbonochloridate is not without its limitations. It is not very stable in air, and it is susceptible to hydrolysis, which can lead to the formation of other compounds. Additionally, it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of 4,4-difluorocyclohexyl carbonochloridate. It could be used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of certain hormones and neurotransmitters on various biochemical and physiological processes. It could also be used to develop new drugs and treatments for various diseases. Finally, it could be used to develop new catalysts for organic synthesis.

Synthesis Methods

4,4-difluorocyclohexyl carbonochloridate is typically synthesized through a two-step process. The first step involves the reaction of a carbonochloridate with a difluoromethylating agent, such as trifluoromethanesulfonyl chloride. This reaction produces a difluoromethylated carbonochloridate, which is then reacted with a base, such as sodium hydroxide, to form the desired 4,4-difluorocyclohexyl carbonochloridate product. This method is relatively simple and straightforward, and it can be easily scaled up for larger-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-difluorocyclohexyl carbonochloridate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclohexane", "Sodium hydroxide", "Chlorine gas", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium carbonate", "Sodium borohydride", "Sodium cyanoborohydride", "4,4-difluorocyclohexanone" ], "Reaction": [ "Step 1: Cyclohexane is oxidized to cyclohexanol using sodium hydroxide and chlorine gas.", "Step 2: Cyclohexanol is further oxidized to cyclohexanone using sodium bicarbonate and sodium chloride.", "Step 3: Cyclohexanone is reacted with sulfuric acid and sodium nitrite to form the diazonium salt intermediate.", "Step 4: The diazonium salt intermediate is then reduced using sodium borohydride or sodium cyanoborohydride to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with hydrochloric acid and sodium nitrate to form the nitro intermediate.", "Step 6: The nitro intermediate is reduced using sodium borohydride or sodium cyanoborohydride to form the final product, 4,4-difluorocyclohexyl carbonochloridate." ] }

CAS RN

1447941-07-2

Product Name

4,4-difluorocyclohexyl carbonochloridate

Molecular Formula

C7H9ClF2O2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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